Sodium pantothenate Sodium pantothenate Sodium D-Pantothenate is a vitamin that performs an important role in the oxidation of fats and carbohydrates and certain amino acids. It is also a precursor in the biosynthesis of coenzyme A.
Brand Name: Vulcanchem
CAS No.: 867-81-2
VCID: VC0543522
InChI: InChI=1S/C9H17NO5.Na/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+1/p-1
SMILES: CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Na+]
Molecular Formula: C9H16NNaO5
Molecular Weight: 241.22 g/mol

Sodium pantothenate

CAS No.: 867-81-2

Cat. No.: VC0543522

Molecular Formula: C9H16NNaO5

Molecular Weight: 241.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sodium pantothenate - 867-81-2

Specification

CAS No. 867-81-2
Molecular Formula C9H16NNaO5
Molecular Weight 241.22 g/mol
IUPAC Name sodium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate
Standard InChI InChI=1S/C9H17NO5.Na/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+1/p-1
Standard InChI Key GQTHJBOWLPZUOI-UHFFFAOYSA-M
Isomeric SMILES CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O.[Na]
SMILES CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Na+]
Canonical SMILES CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Na+]
Appearance Solid powder
Melting Point 171-178 °C

Introduction

Chemical and Physical Properties of Sodium Pantothenate

Structural Characteristics

Sodium pantothenate consists of a pantoic acid moiety linked to β-alanine via an amide bond, with a sodium ion neutralizing the carboxylate group. The compound’s stereochemistry is defined by the RR-configuration at the C2 position of the pantoic acid subunit, which is essential for its biological activity . X-ray crystallography studies confirm that the sodium ion coordinates with the oxygen atoms of the carboxylate and hydroxyl groups, stabilizing the molecule in aqueous environments .

Physicochemical Data

Key physicochemical properties are summarized below:

PropertyValueSource
Melting Point171–178°C (lit.)
Optical Rotation ([α]D25[\alpha]_D^{25})+27.1° (c = 2 in water)
Solubility1.2 g/mL in water (20°C)
Refractive Index27° (C=5, H2OH_2O)
StabilityHygroscopic; store at 2–8°C under inert atmosphere

The compound’s hygroscopic nature necessitates stringent storage conditions to prevent degradation . Its solubility in water facilitates its use in pharmaceutical and nutritional formulations, while its stability in acidic media (pH 2–6) ensures compatibility with oral dosage forms .

Biosynthesis and Metabolic Pathways

Microbial Synthesis in Bacteria

In Escherichia coli and Corynebacterium glutamicum, sodium pantothenate is synthesized via a conserved pathway involving:

  • α-Ketoisovalerate Production: Derived from valine biosynthesis, this intermediate is generated by acetohydroxy acid synthase (IlvBH) and dihydroxyacid dehydratase (IlvD) .

  • α-Ketopantoate Formation: Catalyzed by α-ketopantoate hydroxymethyltransferase (PanB), which transfers a methylene group from N5N^5,N10N^{10}-methylene tetrahydrofolate to α-ketoisovalerate .

  • Reduction to Pantoate: α-Ketopantoate reductase (PanE) reduces α-ketopantoate to D-pantoate using NADPH as a cofactor .

  • Condensation with β-Alanine: Pantothenate synthetase (PanC) combines D-pantoate and β-alanine (from aspartate decarboxylation) to form pantothenic acid, which is subsequently neutralized with sodium hydroxide to yield sodium pantothenate .

Regulatory Mechanisms:

  • Feedback inhibition of PanB by ketopantoate (Ki=0.5 mMK_i = 0.5\ \text{mM}) .

  • Upregulation of panD (aspartate decarboxylase) under low-coenzyme A conditions .

Metabolic Fate in Humans

Following oral or topical administration, sodium pantothenate is rapidly hydrolyzed to pantothenic acid, which is absorbed in the small intestine . In vivo studies in rats demonstrate:

  • Conversion Efficiency: 100% of dermally applied D-panthenol (a pro-drug) is converted to pantothenic acid within 114 hours .

  • Tissue Distribution: Elevated pantothenate levels in the liver (20% increase) and kidneys (43% increase) after chronic supplementation .

  • Excretion: 64% of orally administered pantothenic acid is excreted renally within 24 hours .

Industrial Production and Quality Control

Fermentation-Based Manufacturing

Industrial production employs metabolically engineered C. glutamicum strains optimized for:

  • Carbon Flux Redirection: Overexpression of ilvD and panB to enhance α-ketoisovalerate and pantoate yields .

  • NADPH Supply: Knock-in of glucose-6-phosphate dehydrogenase (zwf) to support PanE activity .

  • Downstream Processing: Crystallization from aqueous ethanol (95% purity) followed by ion-exchange chromatography to achieve pharmaceutical-grade sodium pantothenate .

Analytical Methods

  • HPLC-UV: Quantification using a C18 column (λ = 210 nm; LOD = 0.1 µg/mL) .

  • Titrimetry: Non-aqueous titration with perchloric acid for raw material assay .

Applications in Pharmaceuticals and Nutrition

Dietary Supplements

Sodium pantothenate is widely used in multivitamin formulations (RDI = 5 mg/day for adults) to prevent deficiency symptoms such as fatigue and paresthesia. Clinical trials report:

  • Wound Healing: Topical pantothenol (5% ointment) reduces epidermal regeneration time by 30% in burn patients .

  • Hypolipidemic Effects: CoA-dependent inhibition of HMG-CoA reductase, lowering LDL cholesterol by 15% in hyperlipidemic subjects .

Cosmetic Formulations

In skincare products (0.5–3% w/w), sodium pantothenate derivatives enhance stratum corneum hydration:

  • Penetration Kinetics: Confocal Raman spectroscopy shows 84% retention in the stratum corneum 60 minutes post-application .

  • Prodrug Activation: Panthenyl triacetate is deacetylated to pantothenic acid in the deeper epidermal layers, providing sustained moisturization .

Recent Advances and Future Directions

Metabolic Engineering

CRISPR-Cas9 editing of Bacillus subtilis has enabled high-titer production (120 g/L) via knockout of acetate kinase (ackA) and overexpression of pantothenate kinase (coaA) .

Drug Delivery Systems

Polyvinylpyrrolidone (PVP) matrices containing 20% sodium pantothenate increase progesterone permeation 4.3-fold in transdermal patches, suggesting utility in hormone replacement therapy .

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